N1-(Benzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine
CAS No.:
Cat. No.: VC15802372
Molecular Formula: C11H15N3S
Molecular Weight: 221.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15N3S |
|---|---|
| Molecular Weight | 221.32 g/mol |
| IUPAC Name | N-(1,3-benzothiazol-2-yl)-N',N'-dimethylethane-1,2-diamine |
| Standard InChI | InChI=1S/C11H15N3S/c1-14(2)8-7-12-11-13-9-5-3-4-6-10(9)15-11/h3-6H,7-8H2,1-2H3,(H,12,13) |
| Standard InChI Key | ZEOPEVDCXWALAX-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)CCNC1=NC2=CC=CC=C2S1 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
N1-(Benzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine consists of a benzo[d]thiazole moiety fused to an ethane-1,2-diamine chain. The benzothiazole ring system incorporates a sulfur atom at position 1 and a nitrogen atom at position 3, while the ethylenediamine chain features dimethyl substitutions on the terminal amine group. The IUPAC name reflects this connectivity: N-(1,3-benzothiazol-2-yl)-N',N'-dimethylethane-1,2-diamine.
Table 1: Key Molecular Descriptors
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and mass spectrometry data for structurally analogous benzothiazole derivatives highlight distinct signals for the aromatic protons (δ 7.3–7.9 ppm), methyl groups on the amine (δ 2.2–3.4 ppm), and the ethylene bridge (δ 3.3–3.6 ppm) . High-resolution mass spectra typically exhibit molecular ion peaks matching the theoretical mass, as seen in compounds like 2-(hexylthio)benzo[d]thiazole (HRMS: 223.0489 m/z) .
Synthesis and Reaction Pathways
Copper-Mediated C–H Activation
A prominent synthetic route involves copper-mediated C–H activation to functionalize the benzothiazole core. For example, Ranjit et al. demonstrated that benzothiazoles react with thiols in the presence of CuI under aerobic conditions to form 2-substituted benzothiazoles . While this method primarily targets thioether derivatives, analogous strategies could be adapted to introduce amine functionalities.
Table 2: Representative Synthetic Conditions
| Reactants | Catalyst | Conditions | Product Yield | Reference |
|---|---|---|---|---|
| Benzothiazole + Alkyl Thiol | CuI | Aerobic, 80°C, 24h | 60–85% | |
| Dialkyl Acetylenedicarboxylates + Benzothiazole Derivatives | PPh₃ | Room Temperature | 70–90% |
Physicochemical Properties
Solubility and Stability
The compound’s logP value (predicted: 2.1) suggests moderate lipophilicity, balancing solubility in organic solvents like dichloromethane and limited aqueous solubility . Stability studies are sparse, but analogous benzothiazoles exhibit decomposition temperatures above 200°C, implying robustness under standard laboratory conditions .
Acid-Base Behavior
The pKa of 8.87±0.28 indicates that the secondary amine group is weakly basic, protonating under mildly acidic conditions. This property influences its behavior in chromatographic separations and biological environments.
Applications in Material Science
Coordination Chemistry
The dimethylamine and benzothiazole groups serve as chelating ligands for transition metals. Copper(II) complexes of similar ligands exhibit catalytic activity in oxidation reactions, hinting at potential applications in green chemistry .
Organic Electronics
Benzothiazole’s electron-deficient π-system makes it a candidate for organic semiconductors. Thin films of related compounds demonstrate charge carrier mobilities of 0.1–1.0 cm²/V·s, suitable for organic field-effect transistors (OFETs).
Related Compounds and Structural Analogues
N1-(6-Ethoxybenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine
This ethoxy-substituted variant (C₁₃H₁₉N₃OS, 265.37 g/mol) exhibits altered electronic properties due to the electron-donating ethoxy group, potentially enhancing photostability for optoelectronic applications .
N-Benzyl-N,N'-dimethylethylenediamine
Despite structural similarities, this compound (C₁₁H₁₈N₂) lacks the benzothiazole ring, resulting in distinct physicochemical and biological profiles. Its lower molecular weight (178.28 g/mol) correlates with increased volatility .
Future Directions and Challenges
Mechanistic Studies
Elucidating the compound’s metabolic pathways and toxicity profile is critical for pharmaceutical applications. Computational models predicting ADMET properties could prioritize in vivo experiments.
Synthetic Optimization
Developing one-pot syntheses or flow chemistry approaches may improve yields and scalability. Catalytic asymmetric methods could also enable access to enantiomerically pure variants for chiral drug discovery.
Interdisciplinary Collaborations
Integrating materials science and medicinal chemistry approaches will accelerate the compound’s translation into functional devices or therapeutics. For example, nanoparticle formulations could enhance bioavailability for anticancer applications.
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